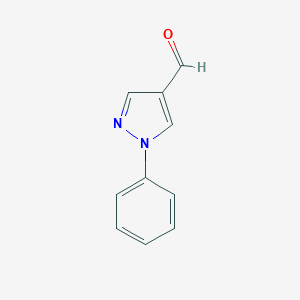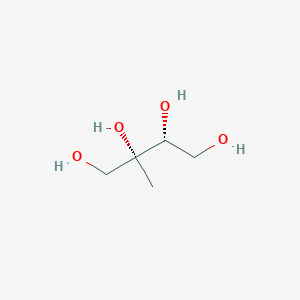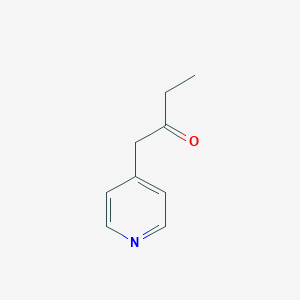
1-Phenyl-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
Pyrazoles are an important class of nitrogen-containing heterocycles with significant biological and chemical properties. They serve as core structures in a vast array of compounds demonstrating diverse biological activities and chemical functionalities. The interest in pyrazoles, including derivatives like "1-Phenyl-1H-pyrazole-4-carbaldehyde," stems from their versatile synthetic applications and potential in drug discovery and material sciences.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions (MCRs), highlighting the pot, atom, and step economy of these processes. Recent advancements include the development of novel synthetic routes for pyrazole derivatives through organocatalysis and heterogeneously catalyzed methods, emphasizing green chemistry approaches. These methods offer efficient synthesis of pyrazole cores with various substitutions, including the phenyl and carbaldehyde groups seen in "1-Phenyl-1H-pyrazole-4-carbaldehyde" (Becerra et al., 2022).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Scientific Field: Medicinal Chemistry .
- Application Summary: The compound is used in the synthesis of new Schiff bases, which have shown promising anticancer activity .
- Methods of Application: A series of new Schiff bases were synthesized by microwave-assisted reactions of substituted 1-phenyl-1H-pyrazole-4-carbaldehyde and 2-aminophenol in ethanol .
- Results: These compounds were screened for anticancer activity against the liver (HEP-G2) cell line using the sulphorhodamine-B assay method . One of the compounds shows anticancer activity close to the famous anticancer agent doxorubicin .
Synthesis of Pyrazole-4-carbonitrile
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in a one-pot condensation to form the corresponding oxime and further dehydration of oxime to afford novel pyrazole-4-carbonitrile .
- Methods of Application: The process involves a one-pot conversion of aldehyde to nitrile using a catalytic amount of orthophosphoric acid .
- Results: The method is metal-free, cost-effective, atom efficient with excellent yield (98–99%) .
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry .
- Application Summary: The compound is used in the synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbonitriles, which have shown significant antimicrobial activity .
- Methods of Application: The synthesized compounds were tested in vitro for their antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans .
- Results: The compounds 8b, 8c, and 8d showed significant antifungal activity against the fungus C. albicans .
Corrosion Inhibition
- Scientific Field: Material Science .
- Application Summary: The compound is used as a corrosion inhibitor for mild steel in an aggressive acidic environment .
- Methods of Application: The corrosion inhibition efficiency of the compound was evaluated using electrochemical impedance spectroscopy and potentiodynamic polarization techniques .
- Results: The compound exhibited excellent corrosion inhibition efficiency .
Safety And Hazards
Zukünftige Richtungen
The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . It is anticipated that the use of O-triflated pyrazoles as common intermediates for the preparation of ortho-substituted pyrazoles via palladium-mediated cross-coupling strategies will be a powerful synthetic approach for the functionalisation of such compounds .
Eigenschaften
IUPAC Name |
1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVRLPFVPVKYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359212 | |
| Record name | 1-Phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
54605-72-0 | |
| Record name | 1-Phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)




